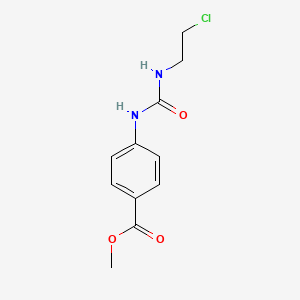
4-(3-(2-クロロエチル)ウレイド)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-(2-chloroethyl)ureido)benzoate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.69. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-(2-chloroethyl)ureido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-(2-chloroethyl)ureido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 抗腫瘍剤としての可能性 この化合物の誘導体は、さまざまな癌細胞株に対して有意な細胞毒性を示し、一部のケースではクロラムブシルなどの既知の抗癌剤を凌駕しています。重要なことに、これらの誘導体は生体内での毒性が最小限であるため、良好な治療指数が示唆されます。
- 抗増殖活性 これらの化合物は、正常な細胞を温存しながら癌細胞の増殖を選択的に阻害するため、標的癌療法としての可能性を示しています。
- 分子間相互作用研究 たとえば、ホスファチジルコリン二重層との相互作用に関する研究は、その分子レベルでの作用機序に関する洞察を提供し、薬力学の理解に不可欠です。
- 心筋ミオシン活性化 この革新的なアプローチは、心不全の治療に期待が持たれています。
- 医薬品化学と創薬 その誘導体は、医薬品化学と創薬における用途の範囲を広げています。
フルボ酸構造の割り当て
要約すると、4-(3-(2-クロロエチル)ウレイド)安息香酸メチルは、癌研究から心臓治療、構造解明に至るまで、多岐にわたる用途を示しています。その独自の特性は、さまざまな分野の科学者を魅了し続けています。🌟
生物活性
Methyl 4-(3-(2-chloroethyl)ureido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 4-(3-(2-chloroethyl)ureido)benzoate is characterized by its unique structure, which includes a benzoate moiety linked to a chloroethylureido group. This structural configuration is significant for its biological interactions.
- Molecular Formula : C12H14ClN2O3
- Molecular Weight : 270.70 g/mol
The biological activity of Methyl 4-(3-(2-chloroethyl)ureido)benzoate is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival. The chloroethyl group is known for its alkylating properties, which can lead to DNA damage in rapidly dividing cells, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that Methyl 4-(3-(2-chloroethyl)ureido)benzoate exhibits notable anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The following table summarizes the cytotoxicity data:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-(3-(2-chloroethyl)ureido)benzoate | A549 | 15.2 | |
| Methyl 4-(3-(2-chloroethyl)ureido)benzoate | HeLa | 12.5 | |
| Other derivatives | A549 | 10.0 - 20.0 |
Mechanisms of Cytotoxicity
The compound's cytotoxic effects are believed to stem from its ability to induce apoptosis in cancer cells through the following mechanisms:
- DNA Alkylation : The chloroethyl group can form covalent bonds with DNA, leading to strand breaks.
- Cell Cycle Arrest : Studies show that treated cells exhibit G2/M phase arrest, preventing further division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.
Case Studies
- Study on A549 Cells : In vitro studies showed that treatment with Methyl 4-(3-(2-chloroethyl)ureido)benzoate resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy, suggesting potential for use in combination therapy protocols.
Safety and Toxicity
While the compound shows promising anticancer effects, safety evaluations are crucial. Preliminary studies indicate that it may exhibit cytotoxicity towards normal cells at high concentrations, necessitating further research into its therapeutic index.
特性
IUPAC Name |
methyl 4-(2-chloroethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-10(15)8-2-4-9(5-3-8)14-11(16)13-7-6-12/h2-5H,6-7H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCBIWVBFMGMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














